
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a dimethylamino propyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester typically involves multiple steps. One common method starts with the preparation of cyclopentanecarboxylic acid, which can be synthesized via the palladium-catalyzed hydrocarboxylation of cyclopentene . The next step involves the esterification of cyclopentanecarboxylic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst and under controlled reaction conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester: Similar structure but with a different amino group.
Cyclopentanecarboxylic acid, phenyl ester: Lacks the dimethylamino propyl group.
1-Phenyl-1-cyclopentanecarboxylic acid: Similar core structure but without the ester group.
Uniqueness
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester is unique due to the presence of the dimethylamino propyl ester group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4339-97-3 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-18(2)13-8-14-20-16(19)17(11-6-7-12-17)15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3 |
Clé InChI |
LQMVLFHNUXVCKV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
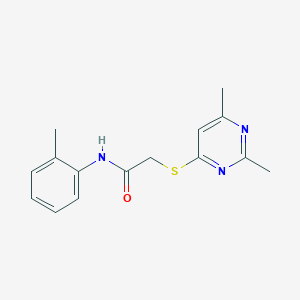
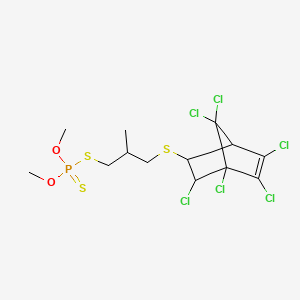

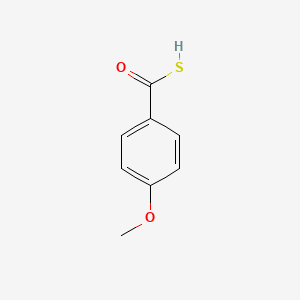
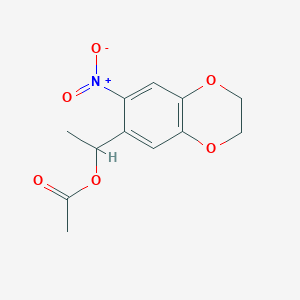
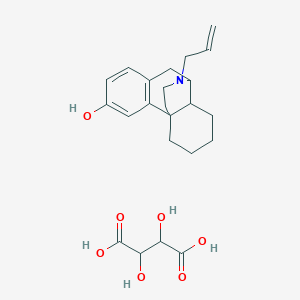
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
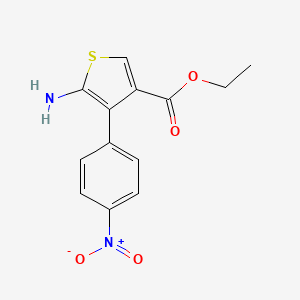
![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)
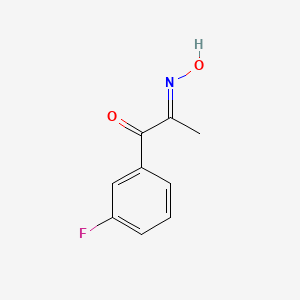
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
